(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
Description
The compound "(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)" is a chiral imidazolium salt characterized by:
- Mesityl substituent: A bulky 2,4,6-trimethylphenyl group at the 1-position of the imidazolium ring, which enhances steric hindrance and influences reactivity .
- Hexafluorophosphate counterion: The PF₆⁻ anion contributes to high solubility in polar aprotic solvents and thermal stability .
This compound is likely synthesized via quaternization of the imidazole ring followed by anion exchange, as inferred from analogous syntheses of related imidazolium salts . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of stereochemistry and packing motifs .
Properties
Molecular Formula |
C18H25F6N2O2P |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate |
InChI |
InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1 |
InChI Key |
DJWTWRDIEAJVBL-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of mesityl imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Carboxy-3-methylbutyl Group: This step involves the addition of the (S)-3-(1-Carboxy-3-methylbutyl) group to the imidazolium core through a nucleophilic substitution reaction.
Anion Exchange: The final step involves the exchange of the counterion with hexafluorophosphate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Materials Science: It can be incorporated into materials for advanced applications, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The mesityl group and imidazolium core play crucial roles in its reactivity and binding affinity. The hexafluorophosphate anion may also influence its solubility and stability in various environments.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Counterion Effects :
- The PF₆⁻ anion in the target compound enhances thermal stability and solubility compared to the chloride analogue, which is prone to hydrolysis and hygroscopicity .
- Ionic liquids with PF₆⁻ generally exhibit lower melting points and higher electrochemical stability than those with Cl⁻ .
Ring Saturation :
- The 4,5-dihydroimidazolium analogue () features a saturated ring, reducing aromaticity and altering electronic properties. This modification may lower acidity of the C2 proton, affecting catalytic activity in base-mediated reactions .
Functional Group Impact :
- The carboxy group in the target compound enables coordination to metal centers or hydrogen-bonding interactions, making it suitable for asymmetric catalysis or metal-organic frameworks (MOFs) .
- The hydroxy group in the dihydroimidazolium variant () could facilitate protic ionic liquid behavior, though its acidity is weaker than carboxylic acids .
Physicochemical and Application Comparisons
Thermal Stability:
- PF₆⁻-containing imidazolium salts decompose above 300°C, whereas chloride analogues degrade below 200°C due to anion instability .
- The mesityl group improves thermal stability by sterically shielding the cation .
Solubility:
- The target compound is soluble in acetonitrile, DMSO, and dichloromethane but insoluble in water, typical of PF₆⁻ salts . Chloride analogues show higher water solubility but poorer organic solvent compatibility .
Q & A
Basic: What are the optimal synthesis and purification methods for (S)-3-(1-carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)?
Methodological Answer:
The compound can be synthesized via anion exchange using a precursor bromide salt (e.g., (S)-3-(1-carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium bromide) and potassium hexafluorophosphate (KPF₆). A molar ratio of 1:1 for the precursor and KPF₆ in aqueous medium is recommended, followed by stirring at room temperature for 12–24 hours. Purification involves repeated liquid-liquid extraction (e.g., dichloromethane/water) and vacuum drying. Confirm purity via ¹H/¹³C NMR and ion chromatography to ensure complete anion exchange .
Advanced: How can crystallographic data resolve structural ambiguities in imidazolium hexafluorophosphate derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural uncertainties, such as anion orientation and hydrogen bonding. For example, in related compounds, the hexafluorophosphate anion may exhibit disordered orientations (e.g., probability ratios of 0.8071:0.1929) . Refinement using software like SHELXTL with high-resolution data (θmax > 85°, MoKα radiation) can model disorder. Key parameters include:
- R-factor : <0.05 for high confidence.
- Hydrogen bonding : Analyze C–H⋯F/N interactions (e.g., bond distances 2.2–2.6 Å) to validate supramolecular networks .
Advanced: How should researchers design experiments to assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
Adopt a multi-phase approach inspired by long-term environmental studies :
Abiotic stability : Expose the compound to UV light, varying pH (3–10), and temperatures (20–60°C). Monitor degradation via HPLC-MS to detect carboxylate or mesityl derivatives.
Biotic transformation : Use microbial consortia from soil/water samples to assess biodegradation. Track fluoride release via ion-selective electrodes as a proxy for PF₆⁻ breakdown.
Computational modeling : Apply DFT calculations to predict hydrolysis pathways and intermediate stability.
Basic: What spectroscopic techniques are essential for characterizing hydrogen-bonding interactions in this compound?
Methodological Answer:
Combine solid-state NMR (¹H MAS, ¹⁹F) with FTIR spectroscopy to probe hydrogen bonds. For example:
- FTIR : Look for C–H stretching shifts (2800–3100 cm⁻¹) and F–H bending modes (700–800 cm⁻¹).
- Solid-state NMR : Compare ¹H chemical shifts in crystalline vs. amorphous phases to identify intermolecular interactions. Cross-validate with SCXRD data .
Advanced: How can researchers resolve contradictions in reported thermal stability data for imidazolium-PF₆ salts?
Methodological Answer:
Discrepancies often arise from anion purity or moisture content . Standardize protocols:
Thermogravimetric analysis (TGA) : Use a dry N₂ atmosphere (heating rate 10°C/min) to measure decomposition onset.
Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., glass transitions at 50–80°C).
Pre-treatment : Dry samples under vacuum (60°C, 24 hours) to eliminate water-induced instability .
Advanced: What strategies optimize catalytic applications of this compound in asymmetric synthesis?
Methodological Answer:
Leverage the chiral carboxybutyl group and mesityl steric bulk for enantioselective catalysis.
Substrate screening : Test prochiral ketones or epoxides. Monitor enantiomeric excess (ee) via chiral HPLC .
Anion tuning : Replace PF₆⁻ with BF₄⁻ or NTf₂⁻ to modulate solubility/reactivity.
Kinetic studies : Use in situ IR or Raman spectroscopy to track reaction intermediates .
Basic: How can researchers troubleshoot incomplete anion exchange during synthesis?
Methodological Answer:
Incomplete exchange is detectable via conductivity measurements (residual bromide increases conductivity). Solutions:
Increase KPF₆ stoichiometry to 1.2:1.
Extend reaction time to 48 hours.
Use ion-exchange resins (e.g., Amberlite IRA-400) for residual Br⁻ removal .
Advanced: What computational methods predict the compound’s interactions with biomolecules?
Methodological Answer:
Employ molecular dynamics (MD) simulations with force fields (e.g., GAFF2) parameterized for imidazolium salts.
Docking studies : Screen against enzymes (e.g., hydrolases) to identify binding pockets.
Free-energy calculations : Use MM-PBSA to quantify binding affinities.
Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
